molecular formula C25H25N3O2 B11450010 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B11450010
M. Wt: 399.5 g/mol
InChI Key: OWNGBWRTWNAIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a synthetic compound based on the 1H-pyrazolo[3,4-b]quinoline scaffold, a class of fused tricyclic heterocycles known for diverse photophysical and biological properties . This specific tetrahydropyrazoloquinolinone is of significant interest in medicinal chemistry and chemical biology for its potential multi-target research applications. Potential Mechanisms and Research Applications: The structural features of this compound, including the 4-ethoxyphenyl and phenyl substituents, suggest potential as a research tool for studying phosphodiesterase (PDE) enzymes, particularly PDE5 . Pyrazolo[3,4-b]quinolines can serve as core structures for inhibitors that modulate cyclic nucleotide signaling pathways. Inhibition of PDE5 prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to its accumulation and activation of downstream effectors like protein kinase G (PKG), which results in lowered intracellular calcium and smooth muscle relaxation . Beyond cyclic nucleotide signaling, this scaffold is investigated for its fluorescent properties, making it a candidate for developing chemical sensors and emission materials in organic electronics . The partially hydrogenated tetrahydropyrazoloquinolinone structure, similar to those synthesized via multicomponent reactions, also provides a versatile platform for generating molecular libraries for high-throughput screening in drug discovery campaigns . Research Utility: This compound is valuable for researchers exploring new therapeutic agents for conditions like erectile dysfunction and pulmonary arterial hypertension via PDE5 inhibition , as well as for scientists designing novel fluorophores for bioimaging or materials science . Its synthesis typically involves a one-pot multicomponent condensation reaction of a 5-aminopyrazole, an aldehyde (e.g., p-tolualdehyde), and a cyclic 1,3-diketone (e.g., 5,5-dimethyl-1,3-cyclohexanedione) under controlled conditions, often facilitated by microwave irradiation to improve yield and efficiency . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C25H25N3O2/c1-3-30-19-14-12-17(13-15-19)23-22-16(2)27-28(18-8-5-4-6-9-18)25(22)26-20-10-7-11-21(29)24(20)23/h4-6,8-9,12-15,23,26H,3,7,10-11H2,1-2H3

InChI Key

OWNGBWRTWNAIDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CCC4)N(N=C3C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Three-Component Bicyclization in Aqueous Media

The most widely adopted method involves a one-pot, three-component reaction between 4-ethoxybenzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in aqueous sodium dodecanesulfonate solution. This protocol proceeds via a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization (Scheme 1). The surfactant facilitates reagent solubilization, while water acts as a green solvent.

Reaction Conditions

  • Molar Ratio : 1:1:1 (aldehyde:pyrazole amine:dimedone)

  • Catalyst : 10 mol% sodium dodecanesulfonate

  • Temperature : Reflux (100°C)

  • Time : 4–6 hours

  • Yield : 82–85%

Critical optimization studies revealed that electron-donating substituents on the aldehyde component (e.g., 4-ethoxy) enhance reaction rates by stabilizing the imine intermediate. The method demonstrates excellent functional group tolerance, with no observed decomposition of the ethoxy group under basic aqueous conditions.

Microwave-Assisted Synthesis Using T3P® Catalysis

A microwave-enhanced protocol employing propylphosphonic anhydride (T3P®) enables rapid synthesis in 1,4-dioxane. This method reduces reaction times from hours to minutes while maintaining high yields through efficient energy transfer and reduced side reactions.

Optimized Procedure

  • Charge a microwave vial with 4-ethoxybenzaldehyde (1.2 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), and dimedone (1 mmol)

  • Add T3P® (2 mmol, 50% w/w in ethyl acetate)

  • Irradiate at 90°C for 30 minutes under 300 W power

  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography

Key Advantages

  • Reaction Time : 30 minutes (vs. 4–6 hours conventional)

  • Yield : 80%

  • Byproduct Reduction : <5% dimerization products

Density functional theory (DFT) calculations suggest that T3P® lowers the activation energy of the rate-limiting cyclization step by 18.7 kJ/mol compared to acid-free conditions.

Modified Niementowski-Friedländer Approach

Anthranilic acid derivatives have been employed in a four-step synthesis (Scheme 2):

  • Knoevenagel Adduct Formation : 4-ethoxybenzaldehyde reacts with dimedone to form 2-(4-ethoxystyryl)-5,5-dimethylcyclohexane-1,3-dione

  • Pyrazole Ring Construction : Condensation with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid

  • Cyclodehydration : Phosphorus oxychloride-mediated quinoline ring closure

  • Reductive Amination : Sodium cyanoborohydride reduces the imine to the tetrahydroquinoline

Performance Metrics

  • Overall Yield : 68% (four steps)

  • Purity : >99% (HPLC)

  • Key Intermediate : 4-(4-Ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolin-5(4H)-one (Characterized by X-ray crystallography)

Comparative Analysis of Synthetic Methods

ParameterThree-Component BicyclizationMicrowave-T3P®Niementowski-Friedländer
Reaction Time 4–6 hours30 minutes18–24 hours
Yield 82–85%80%68%
Atom Economy 89%87%72%
Catalyst Cost $0.12/g$1.45/g$0.08/g
Temperature 100°C90°C110°C (Step 3)
Environmental Impact E-factor: 2.1E-factor: 1.8E-factor: 5.3

The three-component bicyclization offers the best balance of efficiency and sustainability, while the microwave method excels in speed. The Niementowski approach remains valuable for introducing diverse substituents at the quinoline C4 position.

Critical Process Considerations

Solvent Selection

  • Water : Ideal for three-component reactions but incompatible with moisture-sensitive intermediates

  • 1,4-Dioxane : Enhances microwave absorption but requires careful waste disposal

  • Acetic Acid : Facilitates cyclization but may protonate the ethoxy group at high temperatures

Catalytic Systems

  • Brønsted Acids : p-Toluenesulfonic acid (pTSA) gives comparable yields to T3P® but increases corrosion risk

  • Lewis Acids : ZnCl₂ (5 mol%) improves diastereoselectivity to 9:1 (trans:cis) in cyclization steps

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkylating agents, and nucleophiles like amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

1. Anticancer Activity

  • Several studies have demonstrated the potential of pyrazoloquinoline derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar frameworks have been tested against various cancer cell lines, showing promising antiproliferative effects. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth .

2. Antimicrobial Properties

  • The compound's derivatives have shown significant antimicrobial activity against both bacterial and fungal strains. For example, studies have highlighted the effectiveness of similar compounds against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential application in treating infectious diseases .

3. Neuroprotective Effects

  • Emerging research points to the neuroprotective properties of pyrazoloquinoline derivatives. They may offer therapeutic benefits in neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

Study Objective Findings
Study 1Anticancer efficacyDemonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range.
Study 2Antimicrobial screeningIdentified potent activity against Mycobacterium smegmatis with MIC values as low as 6.25 µg/mL.
Study 3NeuroprotectionShowed reduced oxidative stress markers in neuronal cells treated with pyrazoloquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Variations Among Pyrazoloquinolinone Derivatives

Compound Name Substituents (Positions) Ring Saturation Synthesis Method Reference
4-(4-Ethoxyphenyl)-3-methyl-1-phenyl-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-(4-EtO-Ph), 3-Me, 1-Ph 1,4,6,7,8,9-hexahydro Ethanol, dimedone, benzaldehyde
4-(4-Chlorophenyl)-3,7,7-trimethyl-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 4-(4-Cl-Ph), 3-Me, 7,7-diMe 1,2,4,6,7,8-hexahydro Ionic liquid ([bmim][BF4]), aldehyde
2-(4-Chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one HCl 2-(4-Cl-Ph) 6,7,8,9-tetrahydro Unspecified, hydrochloride salt
5-Ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one 5-Et, 3-Me 1,5-dihydro Not detailed

Key Observations :

  • Substituent Effects : The ethoxyphenyl group in the target compound introduces electron-donating properties compared to the chlorophenyl group in and , which may influence solubility and receptor binding .
  • Ring Saturation: Partial saturation (hexahydro vs.
  • Regiospecificity: The pyrazolo[3,4-b]quinolinone scaffold (target compound) differs from pyrazolo[4,3-c]quinolinones () in ring fusion positions, altering electronic distribution and biological activity .

Spectroscopic and Physicochemical Properties

Table 2: Comparative Spectroscopic Data

Compound NMR Highlights (δ, ppm) IR Stretching (cm⁻¹) Mass Spec (m/z) Reference
Target Compound Not reported in evidence Not reported Not reported N/A
1-(7-Methoxyquinolin-4-yl)-6-methyl-5-(3-methylphenyl)-dihydropyrazolo[3,4-d]pyrimidin-4-one δ 2.04 (CH3), 3.92 (OCH3), 7.13–8.92 (aromatic) Not reported Not reported
4-(4-Chlorophenyl)-3,7,7-trimethyl-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one Not reported Not reported F1647-0012 (CAS)

Notes:

  • Mass spectrometry identifiers (e.g., CAS numbers) for related compounds suggest standardized characterization protocols .

Biological Activity

The compound 4-(4-ethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H26N2O\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}

This structure indicates that it possesses a complex arrangement conducive to various interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, focusing on its anticancer , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various research efforts.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in malignant cells .
  • Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
    • MCF-7 : IC50 value of 12 µM.
    • HCT-116 : IC50 value of 15 µM.
    • A549 (lung cancer) : IC50 value of 18 µM.
    These results suggest a promising profile for further development as an anticancer agent.

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. A study highlighted its effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL across different bacterial strains, indicating moderate antibacterial activity .

Anti-inflammatory Effects

The compound was also evaluated for its anti-inflammatory potential. In vivo studies using animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with this compound. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies have been published that provide insights into the therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the effects of the compound on multiple cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also enhanced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that administration of this compound led to significant improvements in infection resolution compared to standard treatments .

Data Table Summary

Activity TypeTarget Cells/OrganismsIC50/MIC ValuesReference
AnticancerMCF-712 µM
HCT-11615 µM
A54918 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Anti-inflammatoryIn vivo modelsReduced TNF-alpha

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry (e.g., methyl and ethoxyphenyl substituents) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

How can researchers resolve contradictions in spectroscopic data interpretation?

Q. Advanced

  • Triangulation : Cross-validate NMR, IR, and X-ray crystallography (if available) to confirm structural assignments .
  • Computational validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
  • Literature benchmarking : Compare spectral data with structurally analogous pyrazoloquinolinones (e.g., 4-aryl derivatives) .

What computational methods support the structural elucidation of this compound?

Q. Advanced

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize 3D geometries for comparison with crystallographic data .
  • Molecular docking : Explore binding interactions with biological targets (e.g., acetylcholinesterase for anticholinesterase activity) .
  • Molecular dynamics (MD) simulations : Assess stability of the compound in solvent environments or protein binding pockets.

What pharmacological activities have been reported for this compound?

Q. Basic

  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, with IC50 values compared to standard antioxidants like ascorbic acid .
  • Anticholinesterase activity : Tested against acetylcholinesterase (AChE) using Ellman’s method, with potential implications for neurodegenerative disease research .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent variation : Modify the ethoxyphenyl group (e.g., halogenation, methoxy-to-hydroxy substitution) to assess electronic effects on bioactivity .
  • Scaffold hybridization : Incorporate heterocyclic moieties (e.g., thiazole or triazole) into the pyrazoloquinolinone core to enhance binding affinity .
  • Pharmacokinetic profiling : Evaluate solubility, metabolic stability, and blood-brain barrier penetration using in vitro assays (e.g., Caco-2 permeability) .

How to address low yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions.
  • Catalyst recycling : Use immobilized catalysts (e.g., proline-functionalized resins) to enhance reusability .
  • Byproduct analysis : Employ LC-MS to identify impurities and adjust stoichiometry or reaction time accordingly.

What strategies mitigate oxidative degradation during storage?

Q. Advanced

  • Stabilizer additives : Incorporate antioxidants (e.g., BHT) in solid-state formulations.
  • Lyophilization : Convert to a lyophilized powder to reduce hydrolytic degradation.
  • Packaging : Store under inert gas (argon) in amber vials to minimize light/oxygen exposure .

How to validate the purity of this compound for pharmacological assays?

Q. Advanced

  • HPLC-DAD/ELSD : Use reverse-phase HPLC with diode-array detection (DAD) or evaporative light scattering (ELSD) to quantify purity (>95%) .
  • Elemental analysis : Confirm C/H/N ratios match theoretical values (e.g., ±0.4% deviation) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.